molecular formula C21H18ClFN2O2 B2691754 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide CAS No. 1448058-14-7

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Cat. No.: B2691754
CAS No.: 1448058-14-7
M. Wt: 384.84
InChI Key: KAGKLFRYCFIRTH-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the amide bond: This can be achieved by reacting 3-(pyridin-2-yloxy)benzylamine with 3-(2-chloro-6-fluorophenyl)propanoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Agrochemicals: It may serve as a precursor for the synthesis of herbicides or pesticides.

    Material Science: The compound’s unique structure could be explored for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
  • 3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)butanamide

Uniqueness

3-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O2/c22-18-7-4-8-19(23)17(18)10-11-20(26)25-14-15-5-3-6-16(13-15)27-21-9-1-2-12-24-21/h1-9,12-13H,10-11,14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKLFRYCFIRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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